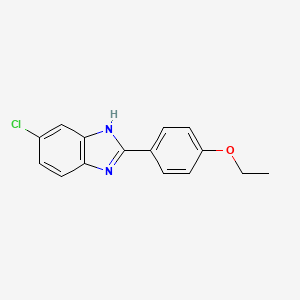
6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is a chemical compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds characterized by a fused benzene and imidazole ring This compound, in particular, features a chlorine atom at the 5-position and an ethoxyphenyl group at the 2-position of the benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole typically involves the following steps:
Condensation Reaction: The starting materials, o-phenylenediamine and 4-ethoxybenzaldehyde, undergo a condensation reaction in the presence of an acid catalyst to form an intermediate Schiff base.
Cyclization: The intermediate Schiff base is then cyclized under acidic conditions to form the benzimidazole core.
Halogenation: Chlorination is performed to introduce the chlorine atom at the 5-position of the benzimidazole ring.
Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to reduce specific functional groups within the molecule.
Substitution: Substitution reactions can be employed to replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed:
Oxidation Products: Hydroxyl groups, carbonyl groups, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Derivatives with different substituents at specific positions on the benzimidazole ring.
Scientific Research Applications
Chemistry: In chemistry, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It has shown promise in inhibiting the growth of various pathogens and cancer cells.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to interact with biological targets makes it a candidate for drug development.
Industry: In the industrial sector, 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole is used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism by which 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Molecular Targets and Pathways Involved:
Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Receptors: It can bind to receptors on cell surfaces, triggering signaling cascades.
Proteins: Interaction with intracellular proteins can affect cellular processes.
Comparison with Similar Compounds
5-Bromo-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole: Similar structure with a bromine atom instead of chlorine.
2-(4-Ethoxyphenyl)-1H-benzo[d]imidazole: Lacks the chlorine atom at the 5-position.
5-Chloro-2-(4-methoxyphenyl)-1H-benzo[d]imidazole: Similar structure with a methoxy group instead of ethoxy.
Uniqueness: 5-Chloro-2-(4-ethoxyphenyl)-1H-benzo[d]imidazole stands out due to its specific combination of chlorine and ethoxy groups, which can influence its reactivity and biological activity. This unique structure allows for distinct interactions with biological targets and chemical reagents, making it a valuable compound in various applications.
Properties
CAS No. |
91437-84-2 |
|---|---|
Molecular Formula |
C15H13ClN2O |
Molecular Weight |
272.73 g/mol |
IUPAC Name |
6-chloro-2-(4-ethoxyphenyl)-1H-benzimidazole |
InChI |
InChI=1S/C15H13ClN2O/c1-2-19-12-6-3-10(4-7-12)15-17-13-8-5-11(16)9-14(13)18-15/h3-9H,2H2,1H3,(H,17,18) |
InChI Key |
LBFRGGPYFAVAQH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















